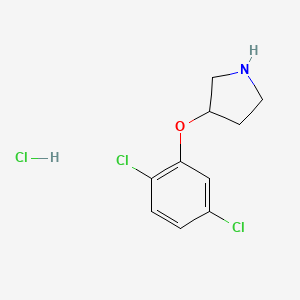

3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(2,5-dichlorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOFIPLSBQAJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Components

| Component | Role | Typical Source/Notes |

|---|---|---|

| 2,5-Dichlorophenol | Nucleophile precursor | Commercially available chlorophenol |

| Pyrrolidine | Nucleophile | Commercially available secondary amine |

| Base (e.g., sodium hydroxide) | Deprotonates phenol to phenolate | Facilitates nucleophilic substitution |

| Hydrochloric acid | Salt formation | Converts free base to hydrochloride salt |

| Solvent | Medium for reaction | Polar aprotic solvents like DMF or DMSO preferred |

Reaction Conditions

- The phenol is first deprotonated by a base (e.g., NaOH) to form the phenolate ion.

- Pyrrolidine is then added to the reaction mixture.

- The nucleophilic substitution proceeds, typically under reflux or elevated temperature (50–100 °C) for several hours.

- After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt.

- The crude product is purified by recrystallization or extraction.

Detailed Preparation Methodology

Stepwise Synthesis Outline

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| 1 | Formation of phenolate ion from 2,5-dichlorophenol | Stir with NaOH in water or polar solvent at ambient to 50 °C | Ensures nucleophilic activation |

| 2 | Nucleophilic substitution with pyrrolidine | Add pyrrolidine; heat at 60–90 °C for 4–12 hours | Reaction monitored by TLC or HPLC |

| 3 | Acidification to form hydrochloride salt | Add concentrated HCl at 0–25 °C; stir for 1–2 hours | Precipitates the hydrochloride salt |

| 4 | Isolation and purification | Filtration, washing with cold solvent, recrystallization | Yields pure this compound |

Reaction Mechanism Notes

- The phenolate ion acts as a nucleophile attacking the electrophilic carbon adjacent to the pyrrolidine nitrogen or directly substituting on an activated halogenated aromatic ring depending on the synthetic route.

- The hydrochloride salt formation stabilizes the product and improves crystallinity and handling.

Comparative Analysis with Related Compounds

The preparation method parallels that of 3-(2,3-dichlorophenoxy)pyrrolidine hydrochloride, which has been documented with more explicit experimental details:

| Aspect | 3-(2,3-Dichlorophenoxy)pyrrolidine HCl | 3-(2,5-Dichlorophenoxy)pyrrolidine HCl (Inferred) |

|---|---|---|

| Phenol precursor | 2,3-Dichlorophenol | 2,5-Dichlorophenol |

| Reaction base | Sodium hydroxide | Sodium hydroxide |

| Solvent | Water or polar aprotic solvents | Water or polar aprotic solvents |

| Reaction temperature | 60–90 °C | 60–90 °C |

| Salt formation | Hydrochloric acid | Hydrochloric acid |

| Purification | Crystallization or extraction | Crystallization or extraction |

| Yield | Moderate to high yields reported | Expected similar yields |

Research Findings and Industrial Considerations

- The reaction is generally straightforward, scalable, and amenable to industrial production with proper control of temperature, pH, and stoichiometry.

- Purity is critical for biological applications; hence, recrystallization and washing steps are optimized to remove unreacted starting materials and by-products.

- Industrial synthesis may employ continuous flow reactors to enhance reaction control and throughput.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Molar ratio (phenol:pyrrolidine) | 1:1 to 1:1.2 | Slight excess of pyrrolidine may drive reaction |

| Base concentration | 1–2 equivalents relative to phenol | Ensures complete deprotonation |

| Solvent | Water, DMF, DMSO | Polar solvents favor nucleophilicity |

| Temperature | 60–90 °C | Higher temperature accelerates reaction |

| Reaction time | 4–12 hours | Monitored to optimize conversion |

| Acidification pH | ~1 (using HCl) | For salt precipitation |

| Purification method | Recrystallization from ethanol or water | Yields high purity product |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine hydrochloride (HR465000)

- Molecular Formula: C₁₃H₁₈Cl₃NO

- Molecular Weight : 310.65 g/mol

- Key Differences: Additional methyl groups at the 3,5-positions of the aryl ring and a methylene linker between the phenoxy group and pyrrolidine.

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃

- Molecular Weight : 253.7 g/mol

- Key Differences :

- Methoxy (-OCH₃) groups replace chlorine atoms, reducing electronegativity and altering binding interactions.

- Demonstrated activity as a selective serotonin reuptake inhibitor (SSRI) , suggesting that electron-donating groups (e.g., methoxy) may enhance neurotransmitter affinity compared to electron-withdrawing chlorine .

(3R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride

- Molecular Formula: C₅H₉F₃NO·HCl

- Molecular Weight : 207.6 g/mol

- Key Differences :

Fluorophenylpyrrolidine Derivatives

- Examples :

- (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride (CAS: 1381929-21-0)

- (S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS: 1073556-40-7)

- Key Differences :

- Fluorine substituents on the phenyl ring enhance bioavailability and binding affinity due to fluorine’s high electronegativity and small atomic radius.

- Structural similarity scores (0.74) indicate conserved pyrrolidine cores but divergent aryl substitutions, impacting selectivity for biological targets (e.g., serotonin vs. dopamine receptors) .

Physicochemical and Pharmacological Data

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride (CAS No. 1707365-23-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₁Cl₂NO

- Molecular Weight : 232.11 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a dichlorophenoxy group, which is crucial for its biological interactions.

The mechanism of action for this compound involves interaction with various biological macromolecules. It is hypothesized that the compound can modulate enzyme activity and receptor interactions, contributing to its pharmacological effects.

Key Mechanisms:

- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Interaction : It potentially interacts with neurotransmitter receptors, contributing to its psychoactive effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated varying degrees of cytotoxicity against cancer cell lines.

Table: Anticancer Activity Comparison

| Compound | Viability (%) | Cell Type | Reference |

|---|---|---|---|

| This compound | 64 | A549 (human lung adenocarcinoma) | |

| Cisplatin | ~50 | A549 (human lung adenocarcinoma) | |

| Control | ~86 | HSAEC1-KT (normal) |

In these studies, the compound showed reduced viability in A549 cells compared to standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against various pathogens, including multidrug-resistant strains.

Findings :

- Pathogens Tested : Multidrug-resistant Staphylococcus aureus.

- Results : Certain derivatives exhibited promising antimicrobial activity against resistant strains, while others showed limited effectiveness against Gram-negative bacteria .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- In vitro studies conducted on A549 cells indicated that this compound reduced cell viability significantly compared to untreated controls.

- The study concluded that the compound's unique structure contributes to its cytotoxic effects against cancer cells.

- Antimicrobial Testing :

- Pharmacological Insights :

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution between pyrrolidine derivatives and 2,5-dichlorophenol precursors. For example, reacting 3-hydroxypyrrolidine with 2,5-dichlorophenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl treatment to form the hydrochloride salt. Optimization may include varying solvents (DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalysts (e.g., Et₃N) to improve yield. Post-synthesis purification via recrystallization or column chromatography is critical, as impurities from incomplete substitution or byproducts (e.g., di- or tri-chlorinated analogs) are common .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Referencing GHS guidelines for structurally similar pyrrolidine hydrochlorides, researchers should:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Dispose of waste via licensed chemical treatment facilities, as improper disposal of halogenated intermediates risks environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : Confirm the pyrrolidine ring’s stereochemistry and substitution pattern (e.g., ¹H NMR for aromatic protons at δ 6.8–7.2 ppm).

- HPLC : Quantify purity (>98% by area normalization) and detect trace impurities (e.g., unreacted 2,5-dichlorophenol) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 291.0 for C₁₀H₁₁Cl₂NO·HCl).

Q. How can researchers address common impurities during synthesis?

Byproducts like 3-(2,4-dichlorophenoxy)pyrrolidine (due to positional isomerism) or residual solvents (DMF) can be minimized via:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the target compound .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies in buffered solutions (pH 1–12) reveal:

- Acidic conditions (pH <3) : Hydrochloride salt remains stable at 25°C but degrades above 40°C, forming pyrrolidine and dichlorophenol derivatives.

- Alkaline conditions (pH >10) : Rapid hydrolysis of the phenoxy-pyrrolidine bond occurs. Stability is best maintained in neutral buffers (pH 6–8) at 4°C .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC₅₀ values (e.g., serotonin receptor binding assays) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) and include positive controls (e.g., known SSRIs) .

- Stereochemical differences : Use chiral HPLC to isolate enantiomers and test activity separately. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to receptors, guiding structural modifications .

Q. How does solvent polarity influence the compound’s reactivity in further functionalization?

In polar aprotic solvents (DMF, DMSO), the pyrrolidine nitrogen exhibits higher nucleophilicity, enabling alkylation or acylation. In non-polar solvents (toluene), Friedel-Crafts reactions with the dichlorophenoxy group are favored. Solvent choice must balance reaction efficiency and byproduct formation .

Q. Can computational models predict the compound’s metabolic pathways or toxicity profile?

Yes. Tools like ADMET Predictor™ or SwissADME can simulate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.